molecular formula C16H17NO2 B14179521 N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide CAS No. 918107-07-0

N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide

Katalognummer: B14179521
CAS-Nummer: 918107-07-0
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: BAJFADKHFVIJHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide typically involves the reaction of 4-ethylphenylamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation and pain signaling, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Methylbenzylidene)-N-phenylhydrazine-1-carbothioamide: Similar in structure but contains a thioamide group.

    4-(1,3-Dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide is unique due to its specific combination of aromatic and amide functional groups, which confer distinct chemical reactivity and potential biological activity

Eigenschaften

CAS-Nummer

918107-07-0

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

N-(4-ethylphenyl)-N-hydroxy-2-phenylacetamide

InChI

InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)17(19)16(18)12-14-6-4-3-5-7-14/h3-11,19H,2,12H2,1H3

InChI-Schlüssel

BAJFADKHFVIJHC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.